molecular formula C9H7BrF2O3 B2738253 Methyl 4-bromo-3-(difluoromethoxy)benzoate CAS No. 1331943-86-2

Methyl 4-bromo-3-(difluoromethoxy)benzoate

Cat. No.: B2738253
CAS No.: 1331943-86-2
M. Wt: 281.053
InChI Key: KSFBNYJPZAQHMC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . It is a white crystalline solid that is used in various scientific research applications. This compound is known for its unique chemical structure, which includes a bromine atom and a difluoromethoxy group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(difluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(difluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzoate derivatives.

    Reduction: Formation of benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity with various biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial for its applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-(difluoromethoxy)benzoate is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 4-bromo-3-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBNYJPZAQHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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